molecular formula C26H30O12 B11164963 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11164963
M. Wt: 534.5 g/mol
InChI Key: DRTWYOMLVCKCMG-DDLBMNSQSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromenyl group linked to a glucopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the condensation of a chromenyl derivative with a protected glucopyranoside. One common method includes the esterification of the chromenyl group with the glucopyranoside using reagents such as N,N’-carbonyldiimidazole . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: Reduction of the chromenyl group can lead to the formation of dihydrochromenes.

    Substitution: The acetyl groups on the glucopyranoside can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acetyl groups can be substituted using nucleophiles like amines and alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes.

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The glucopyranoside moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its specific combination of a chromenyl group with a glucopyranoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H30O12

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30O12/c1-7-17-10-21(31)38-22-12(2)19(9-8-18(17)22)36-26-25(35-16(6)30)24(34-15(5)29)23(33-14(4)28)20(37-26)11-32-13(3)27/h8-10,20,23-26H,7,11H2,1-6H3/t20-,23-,24+,25-,26-/m1/s1

InChI Key

DRTWYOMLVCKCMG-DDLBMNSQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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